molecular formula C20H16O2 B12856014 4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde CAS No. 796047-10-4

4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12856014
CAS No.: 796047-10-4
M. Wt: 288.3 g/mol
InChI Key: FWLHXOWDYQRFJC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a benzyloxy substituent at the 4-position and a formyl group at the 3-position. This compound is of interest in organic synthesis due to its bifunctional reactivity (aldehyde and aryl ether groups), enabling applications in pharmaceuticals, materials science, and coordination chemistry.

Properties

CAS No.

796047-10-4

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

5-phenyl-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H16O2/c21-14-19-13-18(17-9-5-2-6-10-17)11-12-20(19)22-15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

FWLHXOWDYQRFJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with benzyl bromide in the presence of a base.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of 4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-(Benzyloxy)[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy and aldehyde groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
  • Structural Difference : Contains an additional hydroxyl group at the 4-position of the biphenyl core.
  • Impact: The hydroxyl group enhances polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the non-hydroxylated analogue.
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
  • Structural Difference : Methoxy group replaces benzyloxy at the 4-position.
  • For example, methoxy-substituted biphenyl aldehydes are often synthesized via Suzuki coupling with yields >80%, whereas benzyloxy derivatives may require optimized conditions due to bulkier substituents .
3-(Pyridin-2-yloxy)-[1,1'-biphenyl]-4-carbaldehyde (1d) and 4-(Pyridin-2-yloxy)-[1,1'-biphenyl]-3-carbaldehyde (1e)
  • Structural Difference : Pyridinyloxy groups replace benzyloxy.
  • Impact : The nitrogen in the pyridine ring introduces electron-withdrawing effects, altering electronic properties. UV-Vis spectra show absorptions at 321 nm (1d) and 312 nm (1e), suggesting substituent position affects conjugation and absorption maxima. Benzyloxy derivatives may exhibit redshifted absorptions due to extended π-systems .

Spectral Data Comparisons

While direct data for 4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde are lacking, analogues provide benchmarks:

  • IR Spectroscopy :
    • Methoxy analogues show C=O stretches near 1603–1633 cm⁻¹ and C-H (CHO) stretches at ~2792 cm⁻¹ .
    • Benzyloxy groups are expected to exhibit aromatic C-H stretches near 2990–3100 cm⁻¹ and C-O stretches around 1200–1250 cm⁻¹ .
  • NMR Spectroscopy :
    • Aldehyde protons in biphenyl carbaldehydes resonate at δ 9.1–9.7 ppm (e.g., 4c: δ 9.7 ppm). Benzyloxy protons (CH₂) typically appear as singlets near δ 5.0–5.5 ppm .

Biological Activity

4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a biphenyl framework with a benzyloxy substituent at one end and an aldehyde group at the other. This configuration enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, studies have shown that derivatives of biphenyl compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

  • Case Study : A recent study evaluated the cytotoxic effects of biphenyl derivatives against various cancer cell lines, revealing IC50 values in the low micromolar range (0.75–4.15 μM) for several analogues, suggesting strong antiproliferative activity .
CompoundIC50 (μM)Cancer Cell Line
Compound A2.5MCF-7 (breast cancer)
Compound B3.0HeLa (cervical cancer)
Compound C1.8A549 (lung cancer)

Antimicrobial Activity

The benzyloxy group in this compound may enhance its ability to interact with microbial membranes, leading to antimicrobial effects. Preliminary studies suggest that similar compounds can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro tests demonstrated that certain biphenyl derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes involved in critical cellular processes:

  • Protein Interaction : Studies indicate that these compounds may inhibit key enzymes in metabolic pathways, thereby disrupting cancer cell metabolism and promoting apoptosis.
  • Signal Transduction : The compound may modulate pathways such as PPARα activation, which has been linked to anti-inflammatory effects and improved metabolic profiles .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Metabolic Stability : Research shows that similar compounds retain stability in liver microsomes, suggesting favorable pharmacokinetic properties such as low clearance rates .
  • Toxicity Profile : Initial assessments indicate a low toxicity profile in animal models, with no significant adverse effects observed during prolonged administration.

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